molecular formula C21H24N2O2 B6499809 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 954023-98-4

2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B6499809
CAS RN: 954023-98-4
M. Wt: 336.4 g/mol
InChI Key: ZZFHELRUDGIHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (MPTQA) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. MPTQA is a widely studied compound due to its unique structure, which enables it to interact with other molecules in a variety of ways. MPTQA is a molecule that has been found to possess a range of interesting properties, such as its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, MPTQA has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism by which 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its various effects is still not fully understood. However, it is believed that 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage to cells. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Finally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may act as an anti-tumor agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential effects on a variety of biochemical and physiological processes. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antioxidant activity, as well as anti-inflammatory and anti-tumor activity. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to possess antiviral activity, as well as to possess neuroprotective and cardioprotective activity.

Advantages and Limitations for Lab Experiments

The use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments has several advantages. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is relatively easy to synthesize and is available commercially at a low cost. Additionally, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to the use of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a relatively large molecule, which can make it difficult to dissolve in aqueous solutions and can make it difficult to measure accurately.

Future Directions

There are a number of potential future directions for the research of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, further research could be conducted to explore the potential applications of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in drug development, as well as to explore the potential therapeutic uses of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Additionally, further research could be conducted to explore the potential mechanisms of action of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, as well as to explore the potential biochemical and physiological effects of 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Finally, further research could be conducted to explore the potential advantages and limitations of using 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in laboratory experiments.

Synthesis Methods

2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized in a variety of ways. The most common method of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is via a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate. This reaction is catalyzed by a strong base, such as potassium hydroxide, and yields 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide as the main product. Other methods of synthesizing 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide include the reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a palladium catalyst, as well as a reaction between 3-methylphenylacetic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a ruthenium catalyst.

Scientific Research Applications

2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied extensively in the scientific community due to its potential applications in various fields. For example, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. Furthermore, 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential applications in drug development, as well as its potential use as a therapeutic agent.

properties

IUPAC Name

2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-14-18(9-10-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHELRUDGIHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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